

What is Famotidine-13C3 and its chemical structure

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Compound of Interest

Compound Name: Famotidine-13C3

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An In-depth Technical Guide to Famotidine-13C3

This guide provides a comprehensive overview of **Famotidine-13C3**, a stable isotope-labeled version of the drug Famotidine. It is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for analytical and research purposes. This document details its chemical structure, physicochemical properties, and mechanism of action, adhering to stringent data presentation and visualization standards.

Introduction

Famotidine-13C3 is a non-radioactive, stable isotope-labeled form of Famotidine.[1] In this molecule, three carbon atoms of the standard Famotidine structure have been substituted with the heavy isotope carbon-13 (^{13}C). This labeling renders the molecule heavier than its unlabeled counterpart, allowing it to be distinguished by mass-sensitive analytical techniques.

Its primary application is as an internal standard for the quantification of Famotidine in biological samples using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Stable isotope-labeled standards are ideal for this purpose as they co-elute with the analyte and exhibit similar ionization efficiency, correcting for matrix effects and variations during sample preparation and analysis. It also serves as a tracer for metabolism and pharmacokinetic studies.[2][3]

Chemical Structure and Identity

The fundamental structure of **Famotidine-13C3** is identical to that of Famotidine, with the specific substitution of three ^{12}C atoms with ^{13}C isotopes. Based on its IUPAC name, the labels are located on the thiazole ring and the attached methylenedeamino group.^[4]

- Molecular Formula: $\text{C}_5(^{13}\text{C})_3\text{H}_{15}\text{N}_7\text{O}_2\text{S}_3$
- IUPAC Name: 3-[[2-(diamino(^{13}C)methylenedeamino)-(2,4- $^{13}\text{C}_2$)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
- CAS Number: 1185241-48-8

Caption: Chemical structure of **Famotidine-13C3** with labeled carbons highlighted.

Physicochemical Properties

The key quantitative properties of **Famotidine-13C3** are summarized below. These values are computed from publicly available chemical databases.

Property	Value	Source
Molecular Weight	340.4 g/mol	PubChem
Monoisotopic Mass	340.05500077 Da	PubChem
XLogP3 (Lipophilicity)	-0.6	PubChem
Topological Polar Surface Area	238 Å ²	PubChem
Heavy Atom Count	20	PubChem
Formal Charge	0	PubChem
Rotatable Bond Count	7	PubChem
Hydrogen Bond Donors	6	PubChem
Hydrogen Bond Acceptors	8	PubChem

Experimental Protocols: Synthesis

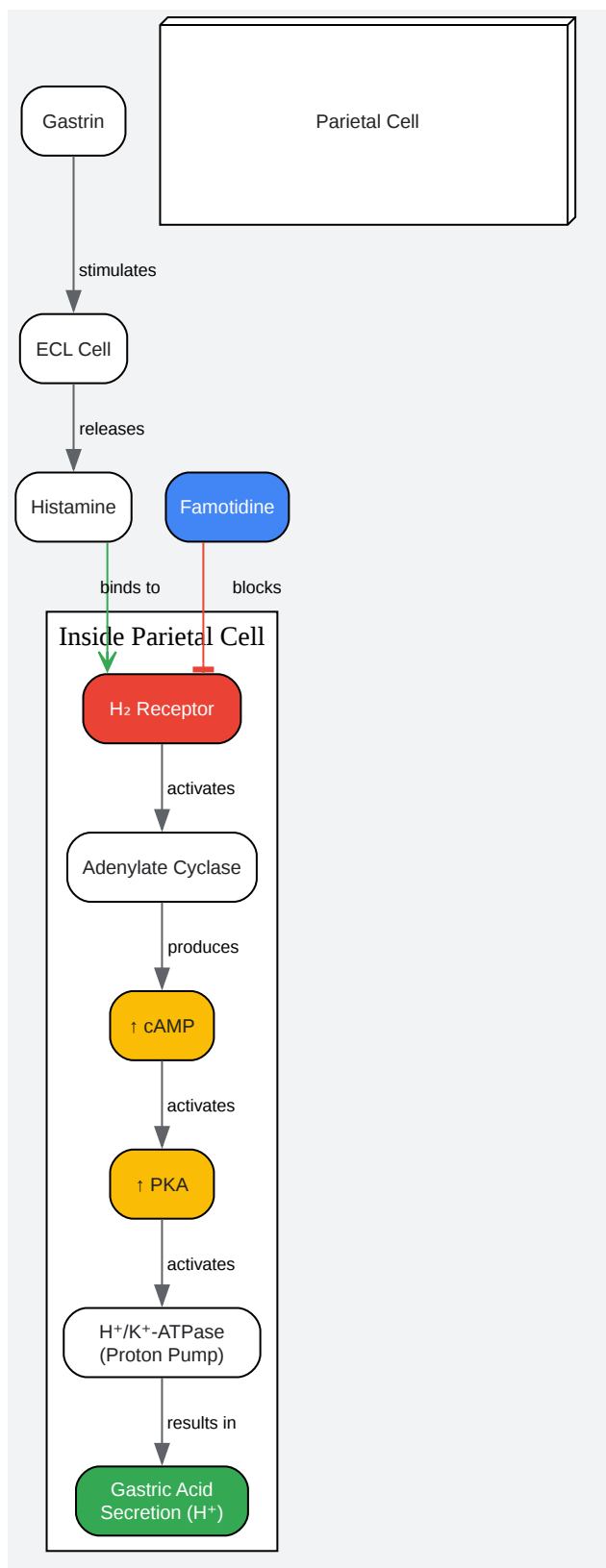
A novel, 10-step synthetic route for producing ^{13}C labeled Famotidine has been reported in the scientific literature. While the abstract references this multi-step process, the detailed, step-by-step experimental protocol is proprietary or contained within cited references not publicly accessible through the initial search. The synthesis of stable isotope-labeled compounds is a complex process that requires specialized starting materials and purification techniques to ensure high isotopic enrichment and chemical purity. The general approach involves introducing the ^{13}C labels early in the synthesis via a ^{13}C -containing precursor and carrying it through the subsequent reaction steps to build the final molecule.

Mechanism of Action

The pharmacological activity of **Famotidine- $^{13}\text{C}_3$** is identical to that of unlabeled Famotidine. It functions as a competitive histamine H_2 receptor antagonist.

In the stomach, parietal cells are responsible for secreting gastric acid. This process is stimulated by histamine, which is released from enterochromaffin-like (ECL) cells in response to signals from gastrin. Histamine binds to H_2 receptors on the surface of parietal cells, triggering a signaling cascade that involves the activation of adenylate cyclase. This enzyme increases intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates proteins that promote the activity of the H^+/K^+ -ATPase proton pump, leading to the secretion of H^+ ions (acid) into the stomach lumen.

Famotidine competitively blocks the H_2 receptor, preventing histamine from binding and initiating this signaling pathway. By inhibiting this cascade, Famotidine effectively reduces the production and secretion of gastric acid, making it an effective treatment for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).



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Caption: Signaling pathway of gastric acid secretion and its inhibition by Famotidine.

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